Sitostenone

概要

説明

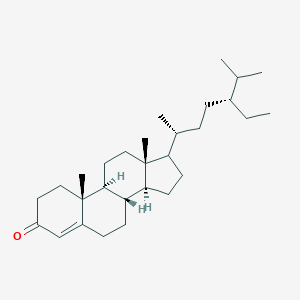

分子式はC29H48O、分子量は412.69 g/molです . シトステノンは、抗酸化作用や潜在的な治療効果など、多様な生物活性で知られています .

2. 製法

合成経路と反応条件: シトステノンは、一般的な植物ステロールであるシトステロールの酸化によって合成できます。 酸化プロセスは通常、酢酸中の三酸化クロム(CrO3)やジクロロメタン中のピリジニウムクロロクロメート(PCC)などの試薬を使用します . 反応条件は通常、目的の生成物が得られるように、制御された温度と特定の反応時間を必要とします。

工業生産方法: シトステノンの工業生産は、カヤツリグサ属の植物やマカラングアマグナなど、植物源からの抽出と精製を含むことが多いです . 抽出プロセスには、溶媒抽出に続き、シトステノンを分離精製するためのクロマトグラフィー分離技術が含まれます。

作用機序

シトステノンは、さまざまな分子標的や経路を通じてその効果を発揮します。

抗酸化作用: 活性酸素種(ROS)を消去し、グアヤコールペルオキシダーゼなどの抗酸化酵素をアップレギュレートします.

抗炎症作用: プロ炎症性サイトカインやメディエーターの産生を阻害します.

抗がん作用: 腫瘍細胞のタンパク質合成を阻害し、増殖を防ぎます.

6. 類似の化合物との比較

シトステノンは、次の植物ステロールなど、他の植物ステロールと構造的に類似しています。

スティグマステロール(C29H48O): コレステロール低下効果で知られています.

β-シトステロール(C29H50O): 良性前立腺肥大症の治療における可能性について広く研究されています.

スティグマスタ-4,22-ジエン-3-オン(C29H46O): 類似の生物活性を持つが、二重結合の位置が異なります.

独自性: シトステノンは、抗酸化作用、抗炎症作用、抗がん作用の独特の組み合わせにより、他の類似の化合物とは一線を画しています。 さまざまな化学反応を起こす能力も、合成化学における万能な化合物となっています .

生化学分析

Biochemical Properties

Stigmast-4-en-3-one plays a significant role in biochemical reactions. It is produced by the biotransformation of β-sitosterol using Rhodococcus actinobacteria . This process involves the oxidation of β-sitosterol, which is facilitated by the cholesterol oxidase reaction induced by palmitic acid . The maximum formation of Stigmast-4-en-3-one is achieved using an additional growth substrate n-hexadecane .

Cellular Effects

Stigmast-4-en-3-one has been found to have significant effects on various types of cells. For instance, it has been reported to decrease the viability and induce apoptosis and ferroptosis in liver cancer cells . This compound influences cell function by reducing E2F1, a transcription factor involved in cell cycle regulation .

Molecular Mechanism

The molecular mechanism of Stigmast-4-en-3-one involves its interaction with various biomolecules. It has been found to reduce the expression of E2F1 and upregulate p53 at both the mRNA and protein levels . This leads to changes in gene expression, which in turn influences cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Stigmast-4-en-3-one have been observed to change over time. The biocatalytic oxidation of β-sitosterol to Stigmast-4-en-3-one was optimized to decrease the bioconversion process duration from 7 to 5 days . This indicates the compound’s stability and its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Stigmast-4-en-3-one vary with different dosages in animal models. For instance, it has been found to exhibit significant antiplasmodial activity against Plasmodium falciparum 3D7, with IC50 values of 43.54 μg/mL . This suggests that the compound may have potential therapeutic applications in the treatment of malaria.

Metabolic Pathways

Stigmast-4-en-3-one is involved in the metabolic pathway of β-sitosterol biotransformation . This process involves the oxidation of β-sitosterol, facilitated by the cholesterol oxidase reaction induced by palmitic acid . The compound interacts with enzymes such as cholesterol oxidase and cofactors like palmitic acid in this pathway .

準備方法

Synthetic Routes and Reaction Conditions: Sitostenone can be synthesized through the oxidation of sitosterol, a common phytosterol. The oxidation process typically involves the use of reagents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane . The reaction conditions usually require controlled temperatures and specific reaction times to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant sources such as Cyperus rotundus and Macaranga magna Turrill . The extraction process includes solvent extraction, followed by chromatographic separation techniques to isolate and purify this compound.

化学反応の分析

反応の種類: シトステノンは、次のようなさまざまな化学反応を起こします。

酸化: シトステノンはさらに酸化して、スティグマスタ-3,6-ジオンを生成することができます.

還元: 水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して、シトステロールを生成するように還元することができます.

一般的な試薬と条件:

酸化: 三酸化クロム(CrO3)、酢酸、ピリジニウムクロロクロメート(PCC)、ジクロロメタン。

還元: 水素化ホウ素ナトリウム(NaBH4)、エタノール。

置換: さまざまな求核剤と求電子剤、制御された条件下。

主要な生成物:

酸化: スティグマスタ-3,6-ジオン。

還元: シトステロール。

置換: 使用される試薬に応じて、さまざまな置換誘導体。

科学的研究の応用

シトステノンは、次のような広範囲にわたる科学研究における応用を持っています。

類似化合物との比較

Sitostenone is structurally similar to other phytosterols such as:

Stigmasterol (C29H48O): Known for its cholesterol-lowering effects.

Beta-Sitosterol (C29H50O): Widely studied for its potential in treating benign prostatic hyperplasia.

Stigmasta-4,22-dien-3-one (C29H46O): Shares similar biological activities but differs in its double bond positions.

Uniqueness: this compound’s unique combination of antioxidation, anti-inflammatory, and anticancer properties sets it apart from other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

生物活性

Sitostenone, a triterpenoid compound, has garnered attention in recent years due to its diverse biological activities. Isolated from various plant species, including Eucalyptus deglupta and Chonemorpha fragrans, this compound exhibits significant pharmacological properties, including hypoglycemic, antiarrhythmic, antitubercular, and cytotoxic activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its triterpenoid structure, which contributes to its varied biological activities. The molecular formula is , and it has been identified in several plant extracts. Its structure can be analyzed using various spectroscopic techniques such as NMR and IR.

Biological Activities

1. Antimicrobial Activity

this compound has been reported to possess antimicrobial properties. In a study involving Chonemorpha fragrans, this compound was isolated alongside other compounds and evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. The results indicated that this compound exhibited promising antibacterial activity, although specific MIC values were not detailed in the sources reviewed .

2. Hypoglycemic Effects

Research indicates that this compound demonstrates significant hypoglycemic effects. A study highlighted its potential as an antidiabetic agent, showing efficacy in lowering blood glucose levels in diabetic models. This effect was comparable to standard treatments like metformin .

3. Cytotoxic Activity

this compound has shown notable cytotoxic effects against cancer cell lines. In particular, it has been evaluated for its anti-proliferative activity against leukemia cells, demonstrating selective toxicity that suggests potential for cancer treatment applications . The cytotoxicity was assessed using various assays that measured cell viability and proliferation rates.

Table of Biological Activities

Case Studies

Case Study 1: Antidiabetic Properties

A study conducted on diabetic rats administered with this compound showed a significant reduction in blood glucose levels over a three-week period. The rats treated with this compound exhibited improved glucose metabolism and reduced serum triglycerides, indicating its potential as a therapeutic agent for diabetes management .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including leukemia and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased caspase activity in treated cells .

特性

CAS番号 |

1058-61-3 |

|---|---|

分子式 |

C29H48O |

分子量 |

412.7 g/mol |

IUPAC名 |

(8S,9S,10R,13R,14S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20-,21-,24+,25?,26+,27+,28+,29-/m1/s1 |

InChIキー |

RUVUHIUYGJBLGI-VCVIHXEESA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

異性体SMILES |

CC[C@H](CC[C@@H](C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C |

正規SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

外観 |

Powder |

Key on ui other cas no. |

67392-96-5 |

同義語 |

stigmast-4-en-3-one |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Sitostenone?

A1: this compound has the molecular formula C29H48O and a molecular weight of 412.69 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Structural characterization of this compound commonly involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods help determine the compound's structure and confirm its identity. [, , , , , ]

Q3: Is this compound found naturally? If so, where?

A3: Yes, this compound is a naturally occurring steroid compound found in various plants. It has been isolated from the bark of Cryptomeria japonica [], the fruits of Terminalia catappa L. [], and the twigs of Millettia utilis Dunn. [], among other sources.

Q4: What are some potential biological activities of this compound?

A4: Research suggests that this compound might possess various biological activities, including:

- Anti-melanogenic properties: Studies indicate that this compound can inhibit tyrosinase activity and reduce melanin content in B16F10 cells, suggesting potential in cosmetic skin whitening. []

- α-glucosidase inhibitory activity: this compound has shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential for managing type II diabetes mellitus. []

- Antibacterial activity: this compound, isolated from Cryptomeria japonica bark, displayed antibacterial activity, suggesting its potential as a natural bactericide. []

- Potential SARS-CoV-2 MPro inhibitor: Molecular docking studies suggest this compound could be a potential inhibitor of the SARS-CoV-2 main protease (MPro), a crucial target for COVID-19 treatment. []

Q5: How does this compound exert its α-glucosidase inhibitory effect?

A5: Molecular docking studies revealed that this compound exhibits a strong binding affinity to the α-glucosidase enzyme, specifically from Saccharomyces cerevisiae. The binding energy (ΔG) was calculated to be -10.61 kcal/mol with an inhibition constant (Ki) of 0.02 µM. The this compound molecule interacts with 18 amino acid residues within the enzyme's active site, potentially hindering its catalytic activity and thus inhibiting carbohydrate breakdown. []

Q6: What are the potential applications of this compound in drug development?

A6: this compound's diverse biological activities make it a promising candidate for drug development, particularly in the following areas:

Q7: What is known about the stability of this compound?

A7: While detailed information on the stability of this compound under various conditions is limited in the provided research, one study suggests that the extraction method may impact its stability. A Soxhlet extraction of Gongronema latifolium, which contains this compound, resulted in moderate antidiabetic activity. The authors propose that this extraction method might degrade heat-liable compounds, potentially impacting this compound's stability and activity. []

Q8: What is known about the safety and toxicology of this compound?

A8: The provided research does not include comprehensive data on the toxicity profile and long-term effects of this compound. Further investigation is crucial to establish its safety for potential therapeutic applications.

Q9: What analytical techniques are used to identify and quantify this compound?

A9: Various analytical techniques are employed to identify and quantify this compound, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used to separate and identify volatile and semi-volatile compounds, like this compound, in complex mixtures based on their mass-to-charge ratio. [, , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify this compound in various matrices, particularly when combined with detection methods like UV-Vis or mass spectrometry. [, ]

- Thin Layer Chromatography (TLC): This simple and cost-effective technique is employed for the initial screening and separation of this compound from other compounds in plant extracts. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。